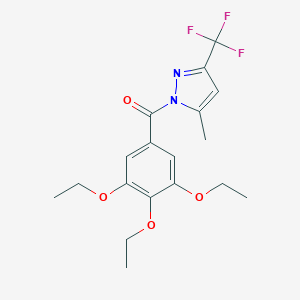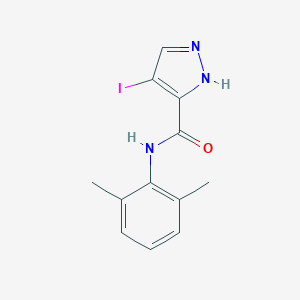
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide, also known as EIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EIPA is a pyrazole derivative that has been extensively studied for its ability to inhibit the activity of the Na+/H+ exchanger (NHE) protein. In
Applications De Recherche Scientifique
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has been used in various scientific research applications due to its ability to inhibit the activity of the NHE protein. The NHE protein is involved in the regulation of intracellular pH and plays a crucial role in various physiological processes such as cell proliferation, migration, and apoptosis. N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of NHE in various cell types, including cancer cells, and has been studied for its potential use as an anti-cancer agent. N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has also been studied for its potential use in the treatment of cardiovascular diseases, such as ischemic heart disease and hypertension.
Mécanisme D'action
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide inhibits the activity of the NHE protein by binding to its extracellular domain, thereby preventing the exchange of Na+ and H+ ions across the plasma membrane. This results in the inhibition of intracellular acidification and the activation of downstream signaling pathways that regulate various physiological processes.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a relatively low toxicity. However, N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has some limitations, including its low solubility in water and its potential to inhibit other ion transporters.
Orientations Futures
There are several future directions for the study of N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide. One potential direction is the development of more potent and selective NHE inhibitors for the treatment of cancer and cardiovascular diseases. Another potential direction is the study of the downstream signaling pathways that are activated by the inhibition of NHE by N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide. Additionally, the potential use of N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide in the treatment of inflammatory diseases and other pathological conditions should be further investigated.
Méthodes De Synthèse
The synthesis of N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide involves the reaction of 2-ethylphenylhydrazine with ethyl 4-iodobenzoate in the presence of a base, followed by the cyclization of the resulting intermediate with ethyl chloroformate. The final product is obtained after purification by column chromatography.
Propriétés
Nom du produit |
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C12H12IN3O |
Poids moléculaire |
341.15 g/mol |
Nom IUPAC |
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H12IN3O/c1-2-8-5-3-4-6-10(8)15-12(17)11-9(13)7-14-16-11/h3-7H,2H2,1H3,(H,14,16)(H,15,17) |
Clé InChI |
XFQFFXDGBWPVLY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=NN2)I |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C2=C(C=NN2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-difluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213546.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213550.png)
![ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213552.png)



![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)


![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)


![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)